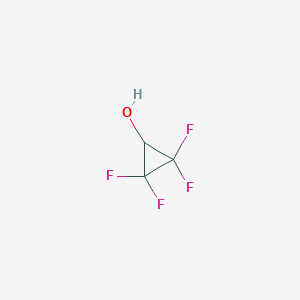![molecular formula C8H11IO2 B2552612 5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one CAS No. 2138222-34-9](/img/structure/B2552612.png)
5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an iodomethyl group and an oxaspiro ring system, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method is the iodination of a spirocyclic ketone using iodine and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of spirocyclic amines, thiols, or ethers.
Oxidation: Formation of spirocyclic oxo compounds.
Reduction: Formation of spirocyclic alcohols.
Wissenschaftliche Forschungsanwendungen
5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The iodomethyl group can act as a reactive site for further chemical modifications, enabling the compound to participate in diverse chemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one: Similar structure but with a nitrogen atom in the ring.
5-(Bromomethyl)-6-oxaspiro[3.4]octan-7-one: Similar structure but with a bromomethyl group instead of an iodomethyl group.
5-(Chloromethyl)-6-oxaspiro[3.4]octan-7-one: Similar structure but with a chloromethyl group instead of an iodomethyl group.
Uniqueness
5-(Iodomethyl)-6-oxaspiro[3.4]octan-7-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties compared to its bromine and chlorine analogs. The oxaspiro ring system also contributes to its unique structural and chemical characteristics.
Eigenschaften
IUPAC Name |
5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IO2/c9-5-6-8(2-1-3-8)4-7(10)11-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUVPGJSFCBNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)OC2CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2552531.png)



![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552538.png)


![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2552546.png)
![3-[(E)-(1,3-Dimethyl-4-oxo-6,7-dihydroindazol-5-ylidene)methyl]benzenesulfonyl fluoride](/img/structure/B2552547.png)



